

# Physical and chemical properties of $\delta$ -hexadecalactone.

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Compound of Interest

Tetrahydro-6-undecyl-2H-pyran-2one

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# δ-Hexadecalactone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of  $\delta$ -hexadecalactone. It includes a compilation of its known physicochemical data, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activity, particularly as a potential modulator of bacterial communication.

# **Physicochemical Properties**

 $\delta$ -Hexadecalactone (CAS No: 7370-44-7), also known as 6-undecyltetrahydro-2H-pyran-2-one or  $\delta$ -juniper lactone, is a saturated delta-lactone with a 16-carbon chain.[1] Its physical and chemical properties are summarized in the table below.



Property	Value	Reference(s)
Molecular Formula	C16H30O2	[2]
Molecular Weight	254.41 g/mol	[3]
Appearance	Solid	-
Odor	Buttery, fatty, waxy	[3]
Melting Point	38.0 °C	[4]
Boiling Point	349.0 - 350.0 °C (at 760 mm Hg)	[4]
Vapor Pressure	0.000046 mmHg at 25 °C (estimated)	[4]
Flash Point	145.56 °C (294.00 °F)	[4]
Solubility	Soluble in alcohol; Estimated water solubility: 0.4371 mg/L at 25 °C	[1]
logP (octanol/water)	5.80 (estimated)	[4]

# **Spectral Data**

Experimental spectral data for  $\delta$ -hexadecalactone are not readily available in public-facing scientific databases. Therefore, representative data for a closely related long-chain homolog,  $\delta$ -dodecalactone (CAS: 713-95-1), is provided below for illustrative purposes. The spectral features are expected to be similar, with differences primarily in the integration of the alkyl chain signals.

# <sup>1</sup>H NMR Spectroscopy



Chemical Shift (ppm)	Multiplicity	Assignment (for δ- Dodecalactone)
~4.2	m	-CH-O-
~2.5	m	-CH <sub>2</sub> -C(=0)
~1.8	m	Ring -CH₂-
~1.6	m	Ring -CH <sub>2</sub> -
~1.3	m	-(CH <sub>2</sub> ) <sub>6</sub> - (Alkyl Chain)
~0.9	t	-СН₃

<sup>13</sup>C NMR Spectroscopy

Chemical Shift (ppm)	Assignment (for δ-Dodecalactone)
~172.0	-C=O
~80.0	-CH-O-
~35.0	Alkyl chain -CH2- adjacent to ring
~31.8	Ring -CH <sub>2</sub> -
~29.5	Ring -CH <sub>2</sub> -
~29.0	-(CH2)5- (Alkyl Chain)
~25.0	Alkyl chain -CH2-
~22.6	Alkyl chain -CH2-
~14.0	-CH₃

# **Mass Spectrometry (Electron Ionization)**



m/z	Relative Intensity (%)	Assignment (for δ- Dodecalactone)
99	100	[M - C <sub>7</sub> H <sub>15</sub> O]*+ (McLafferty rearrangement)
71	~40	Alkyl fragment
43	~35	Alkyl fragment
55	~35	Alkyl fragment

Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment (Characteristic Peaks)
~2925	C-H stretch (alkane)
~2855	C-H stretch (alkane)
~1735	C=O stretch (ester/lactone)
~1170	C-O stretch (ester/lactone)

# Experimental Protocols Synthesis of $\delta$ -Hexadecalactone via Baeyer-Villiger Oxidation

The synthesis of  $\delta$ -hexadecalactone can be achieved through a two-step process starting from cyclopentanone and lauraldehyde (dodecanal), followed by a Baeyer-Villiger oxidation of the resulting 2-undecylcyclopentanone.

Step 1: Synthesis of 2-Undecylcyclopentanone

This step involves an aldol condensation between cyclopentanone and dodecanal, followed by dehydration and hydrogenation.

 Materials: Cyclopentanone, Dodecanal, Sodium hydroxide, Palladium on carbon (10% Pd/C), Ethanol, Toluene, Diethyl ether, Saturated sodium bicarbonate solution, Saturated

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sodium chloride solution (brine), Anhydrous magnesium sulfate.

#### Procedure:

- In a round-bottom flask, dissolve sodium hydroxide in ethanol to create a catalytic solution.
- Add cyclopentanone and dodecanal to the flask.
- Stir the mixture at room temperature for 24 hours to facilitate the aldol condensation and subsequent dehydration.
- Neutralize the reaction mixture with dilute hydrochloric acid and extract the product with diethyl ether.
- Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-undecylidenecyclopentanone.
- Dissolve the crude product in ethanol in a hydrogenation vessel.
- Add 10% Pd/C catalyst.
- Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or GC-MS).
- Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude 2-undecylcyclopentanone.

#### Step 2: Baeyer-Villiger Oxidation to $\delta$ -Hexadecalactone[5][6][7][8]

- Materials: 2-Undecylcyclopentanone, meta-Chloroperoxybenzoic acid (m-CPBA),
   Dichloromethane (DCM), Saturated sodium sulfite solution, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
- Procedure:



- Dissolve 2-undecylcyclopentanone in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
- Add m-CPBA portion-wise to the stirred solution. The more substituted alkyl group (the undecyl-substituted carbon) is expected to migrate, leading to the desired δ-lactone.[8]
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
- Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide.
- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude δ-hexadecalactone.

#### **Purification Protocol**

- Materials: Crude δ-hexadecalactone, Silica gel (for column chromatography), Hexane, Ethyl acetate.
- Procedure:
  - Flash Column Chromatography:
    - Prepare a silica gel column using a slurry of silica in hexane.
    - Dissolve the crude  $\delta$ -hexadecalactone in a minimal amount of dichloromethane or the eluent mixture.
    - Load the sample onto the column.
    - Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).
    - Collect fractions and analyze them by TLC to identify those containing the pure product.



- Combine the pure fractions and evaporate the solvent under reduced pressure.
- Recrystallization:
  - If necessary, further purify the product by recrystallization.
  - Dissolve the lactone in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of hexane and a small amount of a more polar solvent).
  - Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
  - Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

#### **Characterization Protocols**

- NMR Spectroscopy: Dissolve a small sample (5-10 mg) of the purified δ-hexadecalactone in deuterated chloroform (CDCl<sub>3</sub>). Record <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
- Mass Spectrometry: Analyze a dilute solution of the sample by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) to determine the molecular weight and fragmentation pattern.
- IR Spectroscopy: Obtain the infrared spectrum of the neat compound using a Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

## **Biological Activity and Signaling Pathways**

δ-Lactones, particularly those with long alkyl chains, have garnered interest for their potential biological activities, including antimicrobial and anti-inflammatory properties. A significant area of research is their ability to interfere with bacterial communication, a process known as quorum sensing (QS).



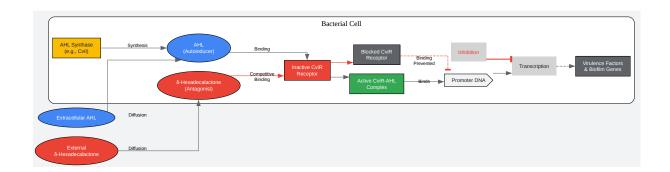
### **Inhibition of Quorum Sensing**

Many Gram-negative bacteria utilize N-acyl-homoserine lactones (AHLs) as signaling molecules to regulate gene expression in a cell-density-dependent manner. This system controls various processes, including virulence factor production and biofilm formation.[9][10] [11]

 $\delta$ -Hexadecalactone, due to its structural similarity to long-chain AHLs, can act as a competitive antagonist of the cytoplasmic AHL receptor, such as CviR in Chromobacterium violaceum.[9] [12] By binding to the ligand-binding pocket of the CviR receptor,  $\delta$ -hexadecalactone can prevent the native AHL from binding and activating the receptor. This inactivation prevents the CviR-AHL complex from binding to its target DNA promoter regions, thereby inhibiting the transcription of QS-regulated genes, such as those responsible for the production of the pigment violacein and various virulence factors.[10]

# **Signaling Pathway Diagram**

The following diagram illustrates the proposed mechanism of quorum sensing inhibition by  $\delta$ -hexadecalactone.





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Caption: Quorum sensing inhibition by  $\delta$ -hexadecalactone.

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